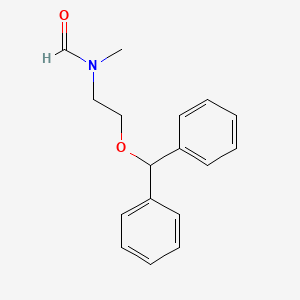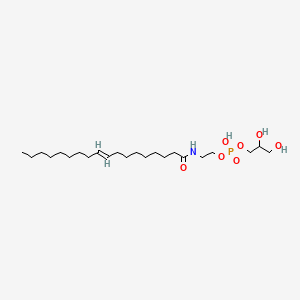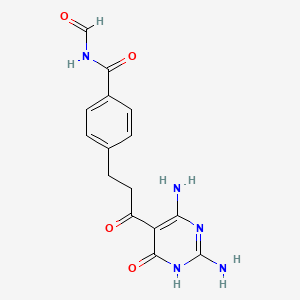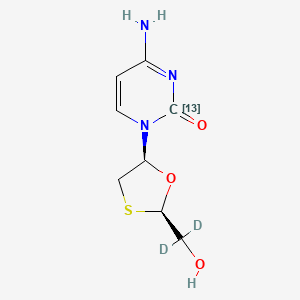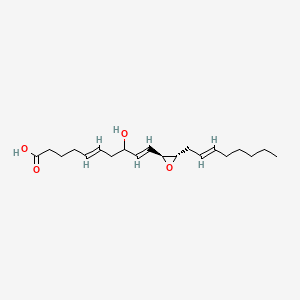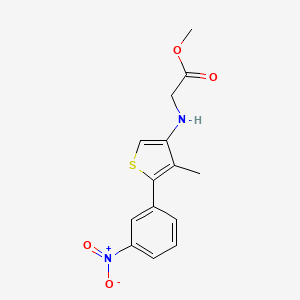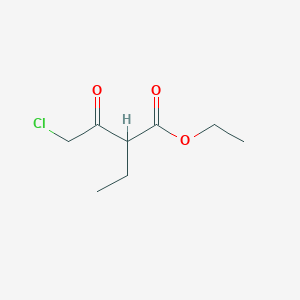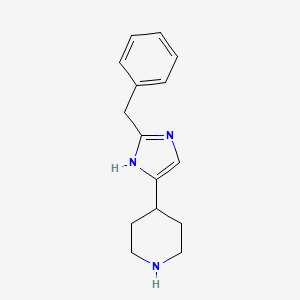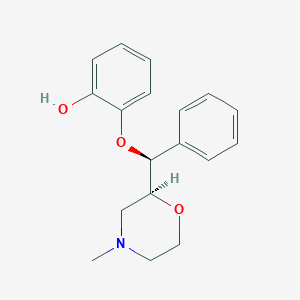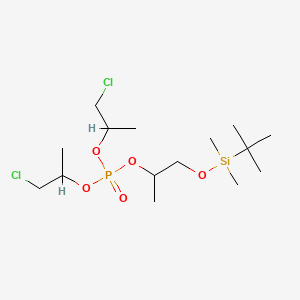
1-((tert-Butyldimethylsilyl)oxy)propan-2-yl bis(1-chloropropan-2-yl) Phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((tert-Butyldimethylsilyl)oxy)propan-2-yl bis(1-chloropropan-2-yl) Phosphate is a complex organic compound that features a tert-butyldimethylsilyl group, a chloropropyl group, and a phosphate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((tert-Butyldimethylsilyl)oxy)propan-2-yl bis(1-chloropropan-2-yl) Phosphate typically involves multiple steps. One common approach is to start with the preparation of 1-((tert-Butyldimethylsilyl)oxy)propan-2-ol. This can be achieved by reacting tert-butyldimethylsilyl chloride with propan-2-ol in the presence of a base such as triethylamine .
The next step involves the phosphorylation of 1-((tert-Butyldimethylsilyl)oxy)propan-2-ol to form the phosphate ester. This can be done using phosphorus oxychloride (POCl3) under controlled conditions . Finally, the chlorination of the phosphate ester is carried out using thionyl chloride (SOCl2) to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
1-((tert-Butyldimethylsilyl)oxy)propan-2-yl bis(1-chloropropan-2-yl) Phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloropropyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives with nucleophiles.
科学的研究の応用
1-((tert-Butyldimethylsilyl)oxy)propan-2-yl bis(1-chloropropan-2-yl) Phosphate has several scientific research applications:
Biology: Investigated for its potential role in biochemical pathways involving phosphorylation.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-((tert-Butyldimethylsilyl)oxy)propan-2-yl bis(1-chloropropan-2-yl) Phosphate involves its ability to undergo phosphorylation and dephosphorylation reactions. These reactions are crucial in various biochemical pathways, where the compound can act as a phosphate donor or acceptor. The molecular targets and pathways involved include enzymes such as kinases and phosphatases, which regulate the phosphorylation state of proteins and other biomolecules.
類似化合物との比較
Similar Compounds
1-((tert-Butyldimethylsilyl)oxy)propan-2-ol: A precursor in the synthesis of the target compound.
tert-Butyldimethylsilyloxyacetaldehyde: Another compound featuring a tert-butyldimethylsilyl group.
1-(tert-Butyldimethylsilyloxy)-2-propanone: A related compound with similar structural features.
Uniqueness
1-((tert-Butyldimethylsilyl)oxy)propan-2-yl bis(1-chloropropan-2-yl) Phosphate is unique due to its combination of a phosphate group with chloropropyl and tert-butyldimethylsilyl groups
特性
分子式 |
C15H33Cl2O5PSi |
|---|---|
分子量 |
423.4 g/mol |
IUPAC名 |
1-[tert-butyl(dimethyl)silyl]oxypropan-2-yl bis(1-chloropropan-2-yl) phosphate |
InChI |
InChI=1S/C15H33Cl2O5PSi/c1-12(9-16)20-23(18,21-13(2)10-17)22-14(3)11-19-24(7,8)15(4,5)6/h12-14H,9-11H2,1-8H3 |
InChIキー |
DOPGRYYAHZTZKQ-UHFFFAOYSA-N |
正規SMILES |
CC(CO[Si](C)(C)C(C)(C)C)OP(=O)(OC(C)CCl)OC(C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


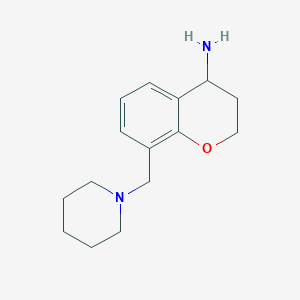
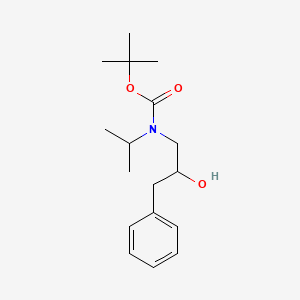
![tert-butyl-dimethyl-[4-(7-phenylmethoxy-3,4,4a,5-tetrahydro-2H-chromen-3-yl)phenoxy]silane](/img/structure/B13855080.png)
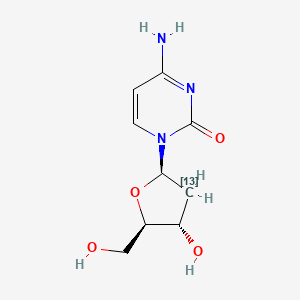
![6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13855092.png)
